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molecular formula C11H12N2O2 B8373878 n-Methyl-n-(4-nitrobenzyl)-2-propyn-1-amine

n-Methyl-n-(4-nitrobenzyl)-2-propyn-1-amine

Cat. No. B8373878
M. Wt: 204.22 g/mol
InChI Key: NWNXUWFSKKBDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07019025B2

Procedure details

3.72 g (22.0 mmol) of p-nitrobenzyl chloride in 20 ml of dichloromethane is added, dropwise, at 0° C. to a solution of 1 g (1.45 mmol) of N-methylpropargylamine in 15 ml of dichloromethane and 3.1 ml of triethylamine. After stirring overnight, the reaction mixture is concentrated to dryness under vacuum, and the residue is diluted with dichloromethane and 40 ml of a saturated solution of NaCl. After stirring and decanting, the organic phase is separated and dried over magnesium sulphate, filtered and concentrated under vacuum. The expected product is obtained after chromatography on a silica column, eluent: (20% ethyl acetate in heptane), the pure fractions, after evaporation, produce a brown solid with a yield of 80%. Melting point: 47–49° C.
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:12][NH:13][CH2:14][C:15]#[CH:16]>ClCCl.C(N(CC)CC)C>[CH3:12][N:13]([CH2:8][C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH2:14][C:15]#[CH:16]

Inputs

Step One
Name
Quantity
3.72 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCl)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CNCC#C
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
3.1 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under vacuum
ADDITION
Type
ADDITION
Details
the residue is diluted with dichloromethane and 40 ml of a saturated solution of NaCl
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
decanting
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(CC#C)CC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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